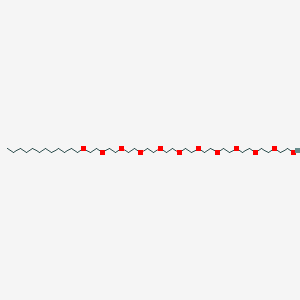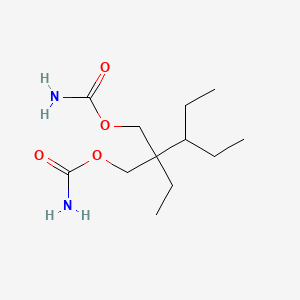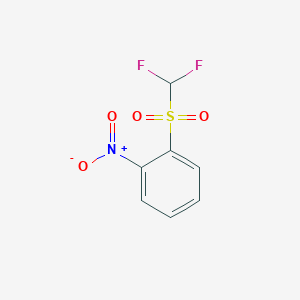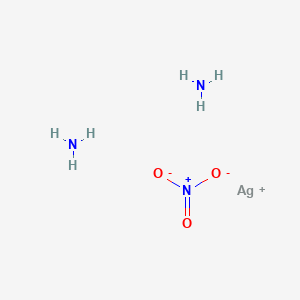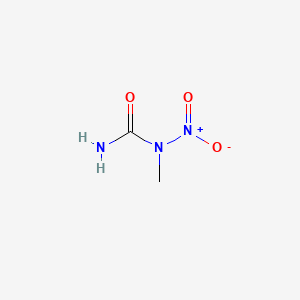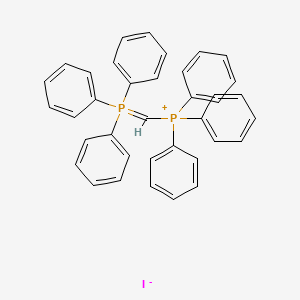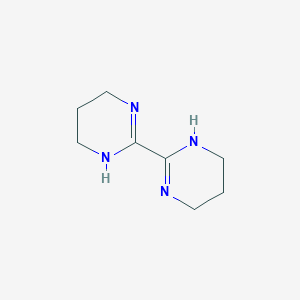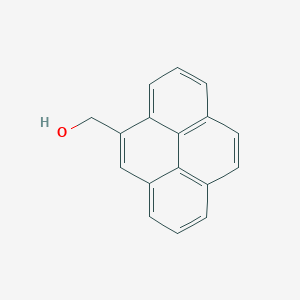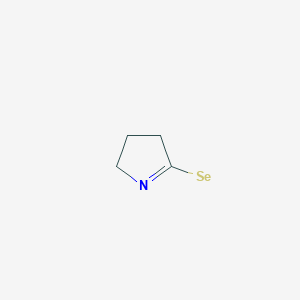
Pyrrolidine-2-selone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-2-selone is an organoselenium compound that features a five-membered ring structure with selenium replacing one of the carbon atoms in the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrrolidine-2-selone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the incorporation of selenium into the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation of the product from by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound back to pyrrolidine by removing the selenium atom.
Substitution: The selenium atom can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyrrolidine-2-selone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studies have explored its potential as an antioxidant due to the unique redox properties of selenium.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs with anticancer or antimicrobial properties.
Industry: this compound is used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which pyrrolidine-2-selone exerts its effects is primarily related to the redox activity of the selenium atom. Selenium can undergo oxidation and reduction cycles, which can influence various biochemical pathways. In medicinal applications, this compound may interact with cellular thiols and other redox-active molecules, modulating oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A five-membered ring structure with nitrogen, commonly used in organic synthesis.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-dione: Another derivative with a diketone structure, used in drug discovery.
Uniqueness
Pyrrolidine-2-selone is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its nitrogen or oxygen analogs. This makes it a valuable compound for exploring new chemical reactivities and therapeutic potentials.
Propiedades
Número CAS |
23164-74-1 |
|---|---|
Fórmula molecular |
C4H6NSe |
Peso molecular |
147.07 g/mol |
InChI |
InChI=1S/C4H6NSe/c6-4-2-1-3-5-4/h1-3H2 |
Clave InChI |
FLQLRJASRVUWOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

